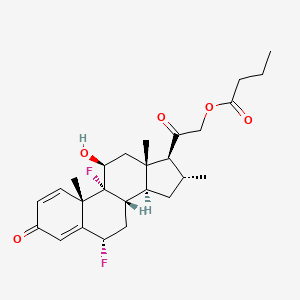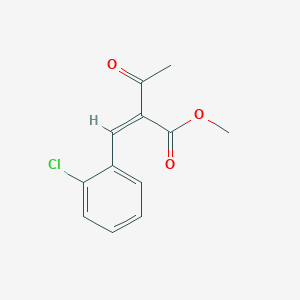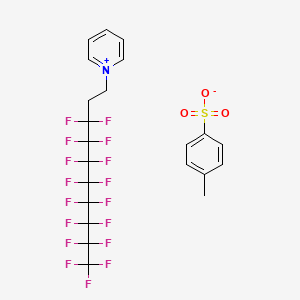
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ion and a heptadecafluorodecyl chain, which imparts significant hydrophobic and lipophobic characteristics. The 4-methylbenzenesulfonate group further enhances its solubility in organic solvents.
Vorbereitungsmethoden
The synthesis of 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate typically involves a multi-step process:
Synthetic Routes: The initial step involves the preparation of the heptadecafluorodecyl chain, which is then reacted with pyridine to form the pyridinium ion. This intermediate is subsequently treated with 4-methylbenzenesulfonic acid to yield the final product.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or chloroform are commonly used, and the reactions are often catalyzed by strong acids or bases.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ion is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents. The reactions are often carried out at elevated temperatures and under inert atmospheres to prevent side reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields sulfoxides or sulfones, while reduction produces reduced pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Industry: The compound is used in the production of specialty coatings, lubricants, and other materials that require hydrophobic and lipophobic properties.
Wirkmechanismus
The mechanism of action of 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with lipid bilayers and membrane proteins, altering their structure and function.
Pathways Involved: It can modulate the activity of enzymes and receptors involved in cellular signaling pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridinium chloride and 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridinium bromide share similar structures but differ in their counterions.
Uniqueness: The presence of the 4-methylbenzenesulfonate group in this compound imparts unique solubility and reactivity properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
61798-68-3 |
|---|---|
Molekularformel |
C22H16F17NO3S |
Molekulargewicht |
697.4 g/mol |
IUPAC-Name |
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H9F17N.C7H8O3S/c16-8(17,4-7-33-5-2-1-3-6-33)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
ZUDDXBNNEBHAMS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


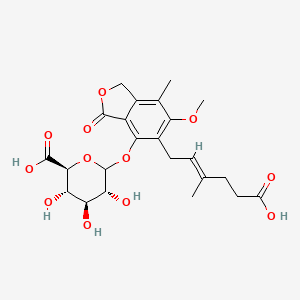
![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)
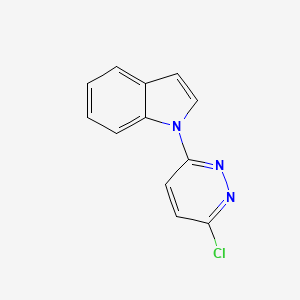
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)

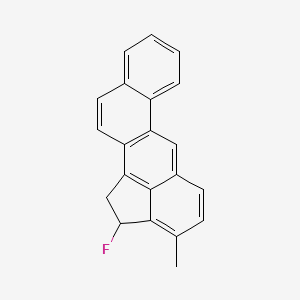
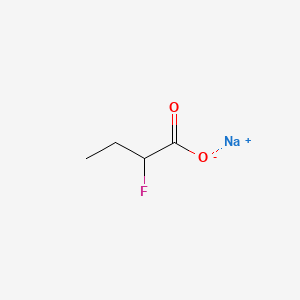
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)


